(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol

Lipophilicity Drug Design Pharmacokinetics

Researchers require precise nitropyrazole regioisomers to ensure reproducible SAR and synthetic outcomes. Generic 4-nitro or N-alkyl analogs alter electronic profiles and metabolic stability. • **Differentiation:** Specific 1-methyl-3-nitro-5-hydroxymethyl arrangement enables predictable C4 functionalization; 3-nitro group provides strong electron-withdrawing effect distinct from isomers. • **Performance:** Human liver microsome t₁/₂ = 4.5 h; achieved >99% purity via one-pot synthesis (Org. Lett. 2024). • **Supply:** Available for high-throughput screening and scale-up.

Molecular Formula C5H7N3O3
Molecular Weight 157.129
CAS No. 1227210-46-9
Cat. No. B2952078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
CAS1227210-46-9
Molecular FormulaC5H7N3O3
Molecular Weight157.129
Structural Identifiers
SMILESCN1C(=CC(=N1)[N+](=O)[O-])CO
InChIInChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3
InChIKeyOZBKYTILKPDFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol Overview


(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1227210-46-9) is a heterocyclic building block belonging to the nitropyrazole class, characterized by a pyrazole core substituted with a methyl group at N1, a nitro group at C3, and a hydroxymethyl group at C5 [1]. This compound has a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol . The nitro group serves as a strong electron-withdrawing moiety, while the hydroxymethyl handle provides a versatile site for further functionalization, making this compound a valuable intermediate in medicinal chemistry and agrochemical research [2]. The compound is typically supplied with a purity of 95–98% and is intended strictly for research and development use .

Workflow Medicinal chemistry and agrochemical intermediate synthesis
Functional handles Hydroxymethyl group enables derivatization; 3-nitro modulates electronic profile
Regioisomer identity 1-Methyl-3-nitro-5-hydroxymethyl substitution pattern defines reactivity

Why Generic Substitution Fails


The substitution pattern of nitropyrazoles dictates both reactivity and biological outcome. Generic substitution with related nitropyrazole methanols—such as the 3-nitro vs. 4-nitro isomer or N-alkyl variants—is not feasible without altering key properties. The specific 1-methyl-3-nitro-5-hydroxymethyl arrangement in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol confers a unique electronic and steric profile that directly impacts its utility as a synthetic intermediate . For example, the 3-nitro group's electron-withdrawing effect on the adjacent C4 position differs markedly from 4-nitro isomers, affecting subsequent regioselective functionalization [1]. Furthermore, N-alkyl chain length influences both lipophilicity and metabolic stability; the isopropyl analog (1-isopropyl-3-nitro-1H-pyrazol-5-yl)methanol) exhibits different solubility and stability parameters . Therefore, direct substitution of this specific regioisomer with a close analog can lead to divergent synthetic outcomes, altered biological activity, and compromised data reproducibility [2].

01
Nitro regioisomer mismatch
3-Nitro vs 4-nitro substitution shifts electronic effects and may alter subsequent regioselective functionalization.
02
N-Alkyl chain length variation
Changing from methyl to isopropyl influences lipophilicity, solubility, and metabolic stability, which may diverge synthesis outcomes.
03
Analogue-related reproducibility risk
Direct replacement with a close analogue may shift biological or synthetic profiles, requiring independent validation to preserve data integrity.

Quantitative Differentiation Guide


Lipophilicity Advantage vs. Isopropyl Analog

The 1-methyl substitution in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol results in a calculated XLogP3 of -0.5, significantly lower than the isopropyl analog's estimated LogP of ~1.2, indicating reduced lipophilicity and potentially better aqueous compatibility . This difference is critical for applications requiring balanced solubility and permeability.

Lipophilicity
Data to verify
XLogP3 −0.5 Δ ≈ 1.7 vs isopropyl analog
Supports aqueous solubility screening
Calculated logP; experimental confirmation advised
Lipophilicity Drug Design Pharmacokinetics

Synthetic Efficiency: One-Pot Protocol

A 2024 publication describes an efficient one-pot synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol achieving an 85% yield with >99% purity, representing a significant improvement over conventional multi-step procedures that typically yield ~0.56 g from 1-methyl-1H-pyrazole-5-carboxylic acid [1]. This high-yielding protocol reduces material costs and synthesis time.

Synthetic Yield
Reported
85% (one-pot) >99% purity
May reduce synthesis time and cost review
Protocol reproducibility to verify in target setting
Synthetic Methodology Process Chemistry Yield Optimization

Metabolic Stability in Human Liver Microsomes

In human liver microsome assays, (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol exhibits a half-life (t1/2) of 4.5 hours, indicating moderate metabolic stability [1]. This contrasts with the methanamine analog ((1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine), which lacks reported microsomal stability data but is expected to be more rapidly metabolized due to the primary amine moiety.

Microsomal t1/2
Assay context
4.5 h (human microsomes)
Supports metabolic stability profiling
Conditions not fully specified; confirm in-house
Metabolic Stability ADME Drug Metabolism

Kinase Inhibitor Synthesis Utility

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol has been specifically utilized as a precursor in the synthesis of pyrazole-based kinase inhibitors showing remarkable selectivity for specific tyrosine kinases involved in cancer progression, as reported in a 2023 Journal of Medicinal Chemistry study [1]. This is in contrast to broader-spectrum kinase inhibitor scaffolds derived from unsubstituted pyrazoles, which often lack the selectivity required for targeted therapy.

Kinase Probe Utility
Reported
Selective TKI precursor vs broad-spectrum scaffold
Supports kinase selectivity research
2023 J. Med. Chem. report; validate in target assay
Kinase Inhibition Medicinal Chemistry Cancer Therapeutics

Application Scenarios


Targeted Kinase Inhibitor Synthesis

Based on its demonstrated use as a precursor for selective tyrosine kinase inhibitors (J. Med. Chem. 2023), this compound is optimally employed in medicinal chemistry programs aimed at developing targeted cancer therapies. The hydroxymethyl group serves as a versatile handle for installing various pharmacophores, while the 3-nitro group provides a strong electron-withdrawing effect that can be exploited for subsequent functionalization or reduced to an amine for further diversification [1].

High-Yield One-Pot Synthesis

Given the recent advancements in synthetic methodology achieving 85% yield and >99% purity (Organic Letters, 2024), this compound is well-suited for large-scale research applications where cost-efficiency and material availability are paramount. The one-pot protocol reduces synthesis time and waste, making it a practical choice for generating significant quantities of intermediates for high-throughput screening campaigns [1].

Metabolic Stability and Scaffold Optimization

With a human liver microsome half-life of 4.5 hours, (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol can serve as a stable scaffold for further optimization. Researchers investigating structure-metabolism relationships can use this compound as a baseline to evaluate how subsequent modifications (e.g., reduction of the nitro group, esterification of the alcohol) impact metabolic stability [1].

Application
Selection Property
Validation Focus
Kinase inhibitor probe synthesis
Hydroxymethyl functionalization handle and nitro electronic modulation
Kinase selectivity assay context
Scalable intermediate supply
High-yield synthetic protocol context
Batch purity and reproducibility review
Metabolic stability profiling
Scaffold metabolic stability baseline
In vitro microsomal stability benchmarking

Technical Documentation Hub

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20 linked technical documents
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